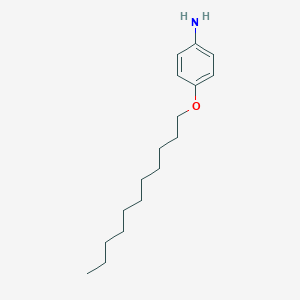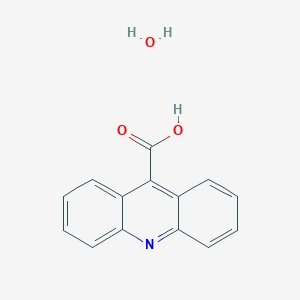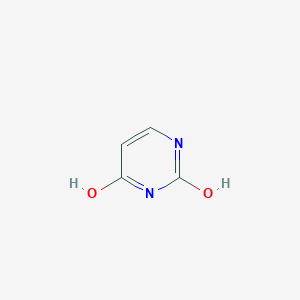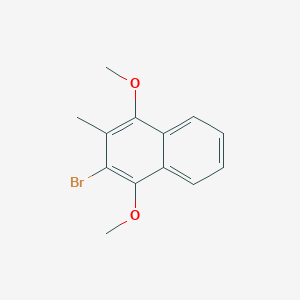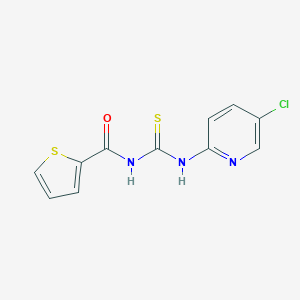
Deacetylnimbinene
Übersicht
Beschreibung
Deacetylnimbinene is a type of compound known as triterpenoids . It is a natural triterpenoid found in the barks of Azadirachta indica . The molecular formula of Deacetylnimbinene is C26H32O6 .
Synthesis Analysis
The synthesis of Deacetylnimbinene and similar compounds has been studied . For instance, a convergent synthesis of nimbolide, a related compound, has been reported through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .Molecular Structure Analysis
The molecular structure of Deacetylnimbinene is related to its synthesis and chemical reactions . It is a ring seco-C limonoid natural product . More detailed structural analysis would require advanced techniques such as electron diffraction .Chemical Reactions Analysis
The chemical reactions involving Deacetylnimbinene are part of its biosynthetic pathway . The biosynthesis of Deacetylnimbinene and other limonoids involves the mevalonate pathway . This was confirmed by treatment of cell suspension with mevinolin, a specific inhibitor for the MVA pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of Deacetylnimbinene include its molecular weight, which is 440.54 g/mol . It is a powder in its physical state . More detailed properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Deacetylnimbinene, derived from the neem tree, has shown potential in pharmaceutical applications due to its bioactive compounds. It’s been associated with antifungal , antiviral , and antibacterial properties, which could be harnessed to develop new medications . Research is ongoing to explore its efficacy in treating various ailments, including respiratory disorders and diabetes.
Agriculture
In agriculture, Deacetylnimbinene could be used as a biopesticide . Its antifeedant properties may help in controlling pests without the environmental impact of synthetic pesticides . This application is particularly valuable for organic farming practices.
Cosmetics
The cosmetic industry could benefit from Deacetylnimbinene’s anti-inflammatory and antiallergenic properties. It could be included in skincare products to soothe irritated skin or in formulations designed to reduce allergic reactions .
Veterinary Medicine
Veterinary medicine might use Deacetylnimbinene for its nematicidal properties, helping to protect livestock from nematode infections. Additionally, its analgesic effects could be useful in managing pain in animals .
Toiletries
Due to its antibacterial properties, Deacetylnimbinene can be incorporated into toiletries like soaps and toothpaste, providing a natural alternative to chemical additives and enhancing the product’s appeal to health-conscious consumers .
Cancer Research
The compound’s potential in cancer research is being explored, particularly its use in targeted therapies. Its ability to induce apoptosis in cancer cells makes it a candidate for further study in the development of anticancer drugs .
Anti-Ulcer Treatments
Deacetylnimbinene has shown promise in anti-ulcer treatments. Its properties may help in reducing the occurrence of ulcers and improving the effectiveness of existing ulcer medications .
Biofuel Production
Lastly, the neem tree, from which Deacetylnimbinene is derived, is considered a potential biomass for biofuel production. The compound’s high energy content could be utilized in creating sustainable fuel alternatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNZQXREZQZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Deacetylnimbinene naturally found and what other related compounds exist?
A1: Deacetylnimbinene is found in the seed oil, leaves, and bark of the Neem tree (Azadirachta indica A. Juss). [] It is often found alongside other structurally related pentanortriterpenoids such as Nimbinene, Nimbandiol, and 6-O-Acetylnimbandiol. []
Q2: How does Deacetylnimbinene interact with biological targets and what are the potential implications?
A2: Research suggests that Deacetylnimbinene, along with similar triterpenoids like 6-O-acetylnimbandiol and nimbolide, might inhibit the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). [] This interaction occurs through a binding mechanism that mimics the natural substrate of Pin1, potentially disrupting the enzyme's structure and function. [] Given Pin1's role in cellular processes and its implication in various cancers, further research on Deacetylnimbinene's inhibitory activity could be valuable. []
Q3: Has Deacetylnimbinene shown promise as a potential insecticide, and if so, what is the mechanism?
A3: Molecular docking studies indicate that Deacetylnimbinene demonstrates strong binding affinity to the ecdysone receptors of two major agricultural pests, Helicoverpa armigera and Plutella xylostella. [] This interaction suggests that Deacetylnimbinene could potentially disrupt the hormonal pathways controlled by ecdysone, leading to insecticidal effects. [] The study highlights the potential of Deacetylnimbinene as a naturally derived insecticide, but further research is needed to confirm its efficacy and safety in practical applications. []
Q4: What analytical techniques are used to identify and quantify Deacetylnimbinene in plant extracts?
A4: Researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) to profile and identify Deacetylnimbinene within complex mixtures extracted from Neem toddy. [] This method allows for the separation and detection of various metabolites, including Deacetylnimbinene, based on their mass-to-charge ratio and fragmentation patterns. [] The use of such sophisticated analytical tools enables researchers to characterize and quantify Deacetylnimbinene for further investigations into its potential applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
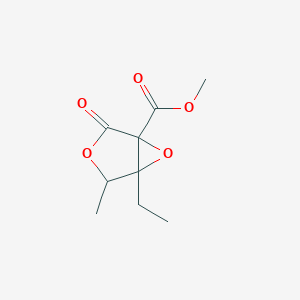

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)

